molecular formula C15H10ClFO4 B6408659 4-Chloro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261970-94-8

4-Chloro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6408659
CAS RN: 1261970-94-8
M. Wt: 308.69 g/mol
InChI Key: KNILPDAKUKGNKK-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% (4-C-3-F-4-MCPB) is a synthetic organic compound that has a wide range of applications in the fields of science and medicine. It is a white crystalline solid with a molecular formula of C13H9ClFNO3 and a molecular weight of 276.63 g/mol. 4-C-3-F-4-MCPB is an important intermediate in the synthesis of a variety of drugs and also has potential applications as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 4-C-3-F-4-MCPB is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the formation of prostaglandins and leukotrienes. It is also thought to act as an agonist of certain receptors, such as the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-C-3-F-4-MCPB are not yet fully understood. However, it is thought to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It is also thought to have the potential to modulate the activity of certain enzymes and receptors, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-C-3-F-4-MCPB in laboratory experiments is its relatively low cost and availability. It is also relatively easy to handle and store, and can be used in a variety of organic synthesis reactions. However, it is important to note that 4-C-3-F-4-MCPB is a relatively unstable compound and can decompose under certain conditions.

Future Directions

There are a number of potential future directions for 4-C-3-F-4-MCPB research. These include further investigation into its mechanism of action, its potential applications in drug synthesis, and its potential therapeutic uses. Additionally, further research could be done to explore the potential of 4-C-3-F-4-MCPB as an inhibitor or agonist of certain enzymes and receptors. Finally, further research could be done to investigate the potential of 4-C-3-F-4-MCPB as an antioxidant and anti-cancer agent.

Synthesis Methods

4-C-3-F-4-MCPB can be synthesized by a two-step process. The first step involves the reaction of 4-chlorobenzoyl chloride with 3-fluoro-4-methoxycarbonylphenylboronic acid in the presence of a base such as triethylamine in an organic solvent such as dichloromethane. The second step is the hydrolysis of the resulting product in the presence of an acid such as hydrochloric acid or sulfuric acid.

Scientific Research Applications

4-C-3-F-4-MCPB has a wide range of applications in the fields of science and medicine. It has been used as a reagent in organic synthesis, as a starting material for the synthesis of various drugs, and as an intermediate in the synthesis of other compounds. It has also been used in the synthesis of drugs such as antibiotics, anti-inflammatory agents, and anti-cancer agents.

properties

IUPAC Name

4-chloro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)10-4-2-8(7-13(10)17)11-6-9(14(18)19)3-5-12(11)16/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNILPDAKUKGNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691510
Record name 6-Chloro-3'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid

CAS RN

1261970-94-8
Record name 6-Chloro-3'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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